Metoxuron

Description

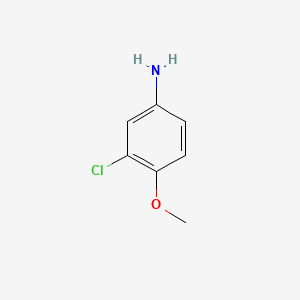

structure in first source

Structure

3D Structure

Properties

IUPAC Name |

3-(3-chloro-4-methoxyphenyl)-1,1-dimethylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O2/c1-13(2)10(14)12-7-4-5-9(15-3)8(11)6-7/h4-6H,1-3H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSRNRYQBBJQVCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)NC1=CC(=C(C=C1)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1042158 | |

| Record name | Metoxuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19937-59-8 | |

| Record name | Metoxuron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19937-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metoxuron [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019937598 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metoxuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Metoxuron | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.470 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METOXURON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y58EM37E76 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Metoxuron Degradation in Soil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metoxuron, a phenylurea herbicide, has been utilized in agriculture for the control of broadleaf weeds. Understanding its fate and degradation pathway in the soil environment is crucial for assessing its environmental impact and ensuring food safety. This technical guide provides an in-depth overview of the microbial degradation of this compound in soil, detailing the metabolic pathways, key microorganisms and enzymes involved, degradation kinetics, and the experimental protocols used for its study. While specific data for this compound is limited in publicly available literature, this guide synthesizes direct evidence where available and draws parallels from closely related phenylurea herbicides to provide a comprehensive understanding of its environmental transformation.

This compound Degradation Pathway

The degradation of this compound in soil is primarily a biological process mediated by a diverse range of soil microorganisms. The pathway involves a series of enzymatic reactions that transform the parent molecule into less complex and typically less toxic substances. The two primary initial transformation steps are N-demethylation and hydrolysis of the urea bridge . These steps can occur sequentially or in parallel, leading to a cascade of intermediate metabolites that are further broken down.

1. N-Demethylation: This process involves the stepwise removal of the two methyl groups from the terminal nitrogen atom of the urea side chain. This reaction is catalyzed by monooxygenase enzymes. The initial N-demethylation of this compound results in the formation of monomethyl-metoxuron (N'-(3-chloro-4-methoxyphenyl)-N-methylurea) . Subsequent demethylation leads to the formation of demethyl-metoxuron (N'-(3-chloro-4-methoxyphenyl)urea) .

2. Hydrolysis of the Urea Bridge: A key step in the detoxification of phenylurea herbicides is the cleavage of the urea bridge. This reaction is catalyzed by hydrolase enzymes, specifically phenylurea hydrolases . This cleavage can occur on the parent this compound molecule or on its demethylated metabolites. Hydrolysis of this compound directly yields 3-chloro-4-methoxyaniline and dimethylamine. If hydrolysis occurs after demethylation, the corresponding aniline and methylamine or ammonia are formed.

3. Degradation of 3-chloro-4-methoxyaniline: The resulting aniline metabolite, 3-chloro-4-methoxyaniline, is further degraded by soil microorganisms. This process typically involves the cleavage of the aromatic ring, a critical step in the complete mineralization of the herbicide. Ring cleavage is an oxidative process catalyzed by dioxygenase enzymes, leading to the formation of aliphatic compounds that can then enter central metabolic pathways.

Key Microorganisms and Enzymes:

Several microbial genera have been identified as capable of degrading phenylurea herbicides and are likely involved in this compound degradation:

-

Arthrobacter species: Notably, Arthrobacter globiformis has been shown to degrade a range of phenylurea herbicides through the hydrolysis of the urea carbonyl group[1][2][3]. The gene responsible for this, puhA (phenylurea hydrolase A), has been identified[1][4].

-

Pseudomonas species: Strains of Pseudomonas, such as Pseudomonas fluorescens, have been implicated in the degradation of sulfonylurea and phenylurea herbicides, often through co-metabolism.

-

Fungi: Various soil fungi, including species of Aspergillus, Penicillium, Trichoderma, and Mucor, have demonstrated the ability to degrade phenylurea and sulfonylurea herbicides. Fungal degradation pathways can sometimes differ from bacterial pathways, potentially leading to different metabolites.

The primary enzymes involved in the initial stages of this compound degradation are:

-

Monooxygenases: Responsible for the initial N-demethylation steps.

-

Phenylurea Hydrolases (e.g., PuhA, PuhB, HylA, LibA): These enzymes catalyze the hydrolytic cleavage of the urea bridge, a crucial detoxification step.

-

Dioxygenases: Involved in the subsequent cleavage of the aromatic ring of the aniline metabolites.

Quantitative Data on Phenylurea Herbicide Degradation

Quantitative data on the degradation kinetics of this compound in soil is not extensively available in the reviewed literature. However, data from studies on structurally similar phenylurea and sulfonylurea herbicides can provide an indication of its persistence. The degradation of these herbicides typically follows first-order kinetics.

| Herbicide | Soil Type | Half-life (t½) in days | Conditions | Reference |

| Metsulfuron-methyl | Oil palm plantation soil | 6.3 - 7.9 | Field conditions | |

| Metsulfuron-methyl | Various Argentinean soils | >3 - 15 | Field conditions | |

| Chlorsulfuron | Keyport silt loam (pH 6.4) | 20 | Aerobic, 25°C | |

| Chlorsulfuron | Sandy soil (pH 7.1) | 56 | 6% soil moisture | |

| Chlorsulfuron | Soil (pH 5.6) | 22 | - | |

| Chlorsulfuron | Soil (pH 7.4) | 124 | - |

Note: The half-life of pesticides in soil is highly dependent on various factors including soil type, pH, temperature, moisture content, and microbial activity.

Experimental Protocols

Soil Microcosm Study for this compound Degradation

This protocol outlines a typical laboratory experiment to study the degradation of this compound in soil under controlled conditions.

a. Soil Collection and Preparation:

-

Collect topsoil (0-15 cm depth) from a field with no recent history of this compound application.

-

Air-dry the soil at room temperature and sieve it through a 2 mm mesh to remove stones and large organic debris.

-

Determine the physicochemical properties of the soil, including pH, organic matter content, texture, and microbial biomass.

-

Adjust the soil moisture content to a desired level, typically 50-60% of the water-holding capacity.

b. Microcosm Setup:

-

Weigh a defined amount of the prepared soil (e.g., 100 g) into sterile glass containers (e.g., 250 ml beakers or flasks).

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetone or methanol).

-

Spike the soil samples with the this compound stock solution to achieve the desired final concentration (e.g., 5-10 mg/kg soil). Ensure the solvent is allowed to evaporate completely in a fume hood.

-

For abiotic controls, use sterilized soil (e.g., by autoclaving or gamma irradiation) and treat it in the same manner as the non-sterile soil.

-

Cover the containers with a gas-permeable material (e.g., perforated paraffin film) to allow for gas exchange while minimizing water loss.

-

Incubate the microcosms in the dark at a constant temperature (e.g., 20-25°C).

c. Sampling and Analysis:

-

At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, and 56 days), destructively sample triplicate microcosms for each treatment.

-

Extract this compound and its metabolites from the soil samples using an appropriate extraction method (see Protocol 2).

-

Analyze the extracts using HPLC or LC-MS/MS to quantify the concentration of the parent compound and identify its degradation products (see Protocol 3).

Extraction of this compound and its Metabolites from Soil

This protocol describes a common method for extracting phenylurea herbicides from soil samples for subsequent analysis.

a. Reagents and Materials:

-

Extraction solvent: Acetonitrile, methanol, or a mixture of acetonitrile and water or an aqueous buffer (e.g., 0.1 M ammonium carbonate).

-

Centrifuge tubes (e.g., 50 ml polypropylene).

-

Mechanical shaker.

-

Centrifuge.

-

Syringe filters (e.g., 0.22 µm PTFE).

b. Extraction Procedure:

-

Weigh a subsample of soil (e.g., 10 g) from the microcosm into a centrifuge tube.

-

Add a specific volume of the extraction solvent (e.g., 20 ml) to the tube.

-

Shake the mixture vigorously on a mechanical shaker for a defined period (e.g., 30-60 minutes).

-

Centrifuge the tubes at a high speed (e.g., 8000 rpm for 10 minutes) to separate the soil particles from the supernatant.

-

Carefully collect the supernatant.

-

For exhaustive extraction, the soil pellet can be re-extracted one or two more times with fresh solvent, and the supernatants combined.

-

Filter the combined supernatant through a syringe filter into a clean vial for analysis.

-

The extract may be concentrated under a gentle stream of nitrogen and reconstituted in a suitable solvent for analysis if necessary.

Analysis of this compound and its Metabolites by HPLC-UV or LC-MS/MS

This protocol provides a general guideline for the chromatographic analysis of this compound and its degradation products.

a. High-Performance Liquid Chromatography (HPLC) with UV Detection:

-

HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (often acidified with formic acid or phosphoric acid to improve peak shape). The exact composition and gradient program need to be optimized for the specific separation.

-

Flow Rate: Typically 0.5-1.0 ml/min.

-

Column Temperature: Maintained at a constant temperature, e.g., 30-40°C.

-

Injection Volume: 10-20 µl.

-

Detection: UV detection at a wavelength where this compound and its metabolites show maximum absorbance (e.g., around 240-250 nm).

-

Quantification: Based on a calibration curve prepared from analytical standards of this compound and its expected metabolites.

b. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

-

LC System: Similar to the HPLC system described above.

-

Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.

-

Ionization Mode: ESI in positive ion mode is typically used for phenylurea herbicides.

-

MS/MS Analysis: Operated in Multiple Reaction Monitoring (MRM) mode for quantitative analysis. This involves selecting specific precursor-to-product ion transitions for this compound and each of its metabolites for high selectivity and sensitivity.

-

Data Analysis: Quantification is performed using calibration curves of authentic standards. The identification of unknown metabolites can be achieved by analyzing their fragmentation patterns and accurate mass measurements (with a high-resolution mass spectrometer).

Visualizations

This compound Degradation Pathway

Caption: Proposed microbial degradation pathway of this compound in soil.

Experimental Workflow for this compound Degradation Study

Caption: General workflow for a soil microcosm study of this compound degradation.

Conclusion

The degradation of this compound in soil is a complex process primarily driven by microbial activity. The main degradation pathways involve N-demethylation and hydrolysis of the urea bridge, leading to the formation of 3-chloro-4-methoxyaniline, which is subsequently mineralized. While specific quantitative data for this compound is not abundant, studies on analogous phenylurea herbicides provide valuable insights into its likely environmental fate. The experimental protocols outlined in this guide offer a robust framework for conducting further research to elucidate the specific degradation kinetics and metabolite profile of this compound in various soil environments. Such studies are essential for a comprehensive environmental risk assessment and for developing strategies to mitigate potential soil and water contamination.

References

An In-Depth Technical Guide to Metoxuron Metabolites and Their Chemical Structures

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metoxuron is a phenylurea herbicide used for the control of broad-leaved weeds and grasses in various crops. Understanding its metabolic fate in the environment, particularly in soil and plants, is crucial for assessing its environmental impact and ensuring food safety. This technical guide provides a comprehensive overview of the known metabolites of this compound, their chemical structures, and the degradation pathways involved. It also includes detailed experimental protocols for the analysis of this compound and its metabolites, along with a summary of available quantitative data to aid in environmental risk assessment and management.

This compound Degradation Pathways

The degradation of this compound in the environment proceeds through several key pathways, primarily driven by microbial activity in the soil and metabolic processes within plants. The principal transformation involves the sequential degradation of the urea side chain and ultimately the cleavage of the urea bridge.

Microbial Degradation in Soil

In soil, the microbial degradation of this compound follows a well-established pathway for phenylurea herbicides. This process involves two main steps:

-

Sequential N-Demethylation: The degradation is initiated by the stepwise removal of the two methyl groups from the terminal nitrogen atom of the urea side chain. This process is a known rate-limiting step in the breakdown of some phenylurea herbicides.

-

Hydrolysis: Following demethylation, the urea bridge is hydrolyzed, leading to the formation of a substituted aniline.

A key microorganism involved in the degradation of phenylurea herbicides is the bacterium Arthrobacter globiformis. Some strains of this bacterium are capable of directly hydrolyzing the urea side chain of this compound, bypassing the N-demethylation steps.

The primary metabolites formed during the microbial degradation of this compound in soil are:

-

N'-(3-chloro-4-methoxyphenyl)-N-methylurea (this compound-monodemethyl)

-

1-(3-chloro-4-methoxyphenyl)urea (this compound-didemethyl)

-

3-chloro-4-methoxyaniline

Metabolism in Plants

The metabolism of this compound in plants is anticipated to follow similar pathways to those observed in soil, primarily involving N-demethylation and hydrolysis. Plants possess enzymatic systems capable of metabolizing xenobiotics, including herbicides, as a detoxification mechanism. The resulting metabolites may then be conjugated with endogenous molecules such as sugars or amino acids to facilitate sequestration within the plant tissues. While specific studies on this compound metabolism in various crops are limited, the principles of herbicide metabolism in plants suggest the formation of the same primary metabolites as in soil, with subsequent conjugation.

Chemical Structures of this compound and its Metabolites

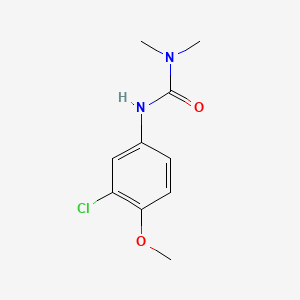

| Compound | Chemical Structure |

| This compound |

|

| N'-(3-chloro-4-methoxyphenyl)-N-methylurea |

|

| 1-(3-chloro-4-methoxyphenyl)urea |

|

| 3-chloro-4-methoxyaniline |

|

Quantitative Data on this compound Degradation

Quantitative data on the degradation kinetics of this compound, particularly its half-life (DT50) in soil, is essential for predicting its environmental persistence. While specific studies on this compound are scarce, data from analogous phenylurea herbicides can provide valuable insights. For instance, studies on the herbicide metsulfuron-methyl have reported a wide range of half-lives in soil, from 14 to 180 days, with a typical value around 30 days. One field study on metsulfuron-methyl reported a rapid dissipation in topsoil with a calculated half-life of 6.5 days[1]. Another study in an oil palm plantation found half-life values ranging from 6.3 to 7.9 days[2]. It is important to note that the degradation rate is highly dependent on soil type, temperature, moisture content, and microbial activity.

Table 1: Soil Half-life (DT50) of Analogous Phenylurea Herbicides

| Herbicide | Soil Type | Temperature (°C) | Moisture Content | Half-life (days) | Reference |

| Metsulfuron-methyl | Not Specified | Not Specified | Not Specified | 14 - 180 (typical 30) | EXTOXNET |

| Metsulfuron-methyl | Topsoil | Field Conditions | Field Conditions | 6.5 | Bossi et al., 1999[1] |

| Metsulfuron-methyl | Oil Palm Plantation Soil | Field Conditions | Field Conditions | 6.3 - 7.9 | Maznah et al., 2020[2] |

| Linuron | Sandy Loam | Lab Incubation | Not Specified | 37 | Szafranski et al., 2017 |

| Linuron | Clay Loam | Lab Incubation | Not Specified | 44 | Szafranski et al., 2017 |

Experimental Protocols

Analysis of this compound and its Metabolites in Soil

This protocol describes a general method for the extraction and analysis of this compound and its primary metabolites from soil samples using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

1. Sample Preparation and Extraction:

-

Soil Sampling: Collect representative soil samples from the area of interest. Air-dry the samples and sieve them through a 2 mm mesh to remove large debris.

-

Extraction:

-

Weigh 10 g of the prepared soil into a 50 mL polypropylene centrifuge tube.

-

Add 20 mL of an extraction solvent, typically acetonitrile or a mixture of acetonitrile and water.

-

Add appropriate internal standards to correct for matrix effects and extraction losses.

-

Shake vigorously for 10-15 minutes on a mechanical shaker.

-

Centrifuge the sample at 4000 rpm for 10 minutes.

-

Carefully collect the supernatant.

-

Repeat the extraction process on the soil pellet with another 20 mL of the extraction solvent.

-

Combine the supernatants.

-

2. Sample Clean-up (if necessary):

-

For soils with high organic matter content, a clean-up step using solid-phase extraction (SPE) may be required.

-

Condition a C18 SPE cartridge with methanol followed by deionized water.

-

Load the combined supernatant onto the cartridge.

-

Wash the cartridge with a low-polarity solvent to remove interfering compounds.

-

Elute the analytes with a suitable solvent such as acetonitrile or methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for HPLC analysis.

3. HPLC-MS/MS Analysis:

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is commonly used.

-

Mobile Phase: A gradient elution with a mixture of water (containing a small amount of formic acid, e.g., 0.1%, to improve ionization) and an organic solvent like acetonitrile or methanol.

-

Flow Rate: Typically 0.2-0.4 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally suitable for phenylurea herbicides and their metabolites.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and each of its metabolites need to be determined and optimized.

-

4. Quantification:

-

Create a calibration curve using standard solutions of this compound and its metabolites of known concentrations.

-

Quantify the analytes in the soil extracts by comparing their peak areas to the calibration curve, correcting for internal standard response.

Signaling Pathways and Experimental Workflows

dot

Caption: Proposed degradation pathway of this compound in soil and plants.

dot

Caption: General experimental workflow for the analysis of this compound and its metabolites in soil.

Conclusion

This technical guide provides a detailed overview of the metabolites and degradation pathways of the herbicide this compound. The primary route of degradation in both soil and plants involves sequential N-demethylation followed by hydrolysis, leading to the formation of 3-chloro-4-methoxyaniline. While specific quantitative data for this compound degradation is limited, information from analogous phenylurea herbicides suggests a moderate persistence in the soil environment. The provided experimental protocol offers a robust framework for the analysis of this compound and its metabolites, which is crucial for conducting environmental fate studies and ensuring regulatory compliance. Further research is needed to generate specific degradation kinetic data for this compound in various environmental matrices and to fully elucidate its metabolic fate in different crop species.

References

Ecotoxicology of Metoxuron on Non-Target Organisms: An In-depth Technical Guide

Introduction

Metoxuron is a phenylurea herbicide primarily used for the selective control of broadleaf weeds in agriculture.[1] Its mode of action involves the inhibition of photosynthesis at photosystem II (PSII), a mechanism it shares with other phenylurea herbicides such as diuron, linuron, and isoproturon.[2][3] While effective in weed management, the potential for off-target effects on a variety of non-target organisms is a significant environmental concern. This technical guide provides a comprehensive overview of the ecotoxicology of this compound, with a focus on its impact on aquatic and terrestrial non-target species. Due to the limited availability of specific quantitative data for this compound, this guide also incorporates data from other phenylurea herbicides with the same mode of action to provide a broader understanding of the potential risks.

Data Presentation: Ecotoxicity of this compound and Other Phenylurea Herbicides

The following tables summarize the available quantitative ecotoxicity data for this compound and related phenylurea herbicides on various non-target organisms. These values, including the half maximal effective concentration (EC50), the lethal concentration for 50% of the test population (LC50), the no-observed-effect concentration (NOEC), and the lowest-observed-effect concentration (LOEC), are crucial for environmental risk assessment.

Table 1: Ecotoxicity of this compound to Non-Target Organisms

| Species | Organism Type | Endpoint | Value (mg/kg soil dw) | Exposure Duration | Reference |

| Eisenia fetida | Earthworm | NOEC (mortality) | ~1000 | 14 days | [4] |

| Eisenia fetida | Earthworm | LOEC (mortality) | >1000 | 14 days | [4] |

Table 2: Ecotoxicity of Diuron to Non-Target Organisms

| Species | Organism Type | Endpoint | Value (µg/L unless otherwise noted) | Exposure Duration | Reference |

| Fish (various) | Fish | LC50 | >1000 | - | |

| Aquatic Invertebrates | Invertebrate | EC50 | Moderately toxic | - | |

| Algae | Algae | EC50 | Highly toxic | - | |

| Birds | Bird | LD50 | Slightly toxic | - | |

| Earthworms | Earthworm | LC50 | Moderately toxic | - | |

| Honeybees | Insect | LD50 | Low toxicity | - |

Table 3: Ecotoxicity of Linuron to Non-Target Organisms

| Species | Organism Type | Endpoint | Value (mg/L unless otherwise noted) | Exposure Duration | Reference |

| Oncorhynchus mykiss (Rainbow trout) | Fish | LC50 | 16 | 96 hours | |

| Lepomis macrochirus (Bluegill sunfish) | Fish | LC50 | 16 | 96 hours | |

| Daphnia magna | Aquatic Invertebrate | EC50 | Moderately toxic | - | |

| Japanese quail | Bird | LC50 (dietary) | >5000 ppm | 5-8 days | |

| Mallard duck | Bird | LC50 (dietary) | >3000 ppm | 5-8 days | |

| Pheasant | Bird | LC50 (dietary) | >3500 ppm | 5-8 days | |

| Bees | Insect | - | Nontoxic | - |

Table 4: Ecotoxicity of Isoproturon to Non-Target Organisms

| Species | Organism Type | Endpoint | Value (µg/L) | Exposure Duration | Reference |

| Phaeodactylum tricornutum | Diatom | EC50 | 10 | - | |

| Daphnia magna | Aquatic Invertebrate | NOEC (reproduction) | 10 | Chronic | |

| Algae (most sensitive) | Algae | NOEC | 3.2 | Chronic |

Experimental Protocols

Standardized protocols are essential for generating reliable and comparable ecotoxicity data. The following sections detail the methodologies for key experiments cited in the assessment of herbicide toxicity.

Algal Growth Inhibition Test (OECD 201)

This test evaluates the effects of a substance on the growth of freshwater microalgae.

Test Organism: A rapidly growing green alga species, such as Scenedesmus subspicatus or Pseudokirchneriella subcapitata.

Methodology:

-

Culture Preparation: Exponentially growing algal cultures are prepared in a nutrient-rich medium.

-

Test Solutions: A series of test substance concentrations are prepared in the growth medium. A control with no test substance is also prepared.

-

Exposure: A known initial concentration of algal cells is added to flasks containing the different test concentrations and the control.

-

Incubation: The flasks are incubated under constant light and temperature (e.g., 21-24°C) for 72 hours.

-

Data Collection: Algal growth is measured at 24, 48, and 72 hours by determining the cell concentration or a surrogate parameter like chlorophyll fluorescence.

-

Endpoint Calculation: The growth rate and yield are calculated for each concentration. The EC50, the concentration causing a 50% reduction in growth or yield compared to the control, is then determined.

Daphnia magna Acute Immobilisation Test (OECD 202)

This test assesses the acute toxicity of a substance to the freshwater invertebrate Daphnia magna.

Test Organism: Young daphnids (<24 hours old).

Methodology:

-

Test Solutions: A range of concentrations of the test substance are prepared in a suitable aqueous medium. A control group is maintained in the medium without the test substance.

-

Exposure: Groups of daphnids are exposed to each test concentration and the control in beakers.

-

Observation: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation.

-

Endpoint Calculation: The EC50 at 48 hours, the concentration that immobilizes 50% of the daphnids, is calculated. The NOEC and LOEC can also be determined.

Fish Acute Toxicity Test (OECD 203)

This test determines the concentration of a substance that is lethal to 50% of a fish population over a short exposure period.

Test Organism: A standard fish species, such as Rainbow Trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio).

Methodology:

-

Acclimation: Fish are acclimated to the test conditions (temperature, water quality) for a specified period.

-

Test Solutions: A geometric series of concentrations of the test substance are prepared in water. A control group is maintained in untreated water.

-

Exposure: Fish are placed in tanks containing the test solutions and the control for a period of 96 hours.

-

Observation: Mortalities and any abnormal behavioral or physiological responses are recorded at 24, 48, 72, and 96 hours.

-

Endpoint Calculation: The LC50, the concentration estimated to be lethal to 50% of the fish at 96 hours, is calculated.

Earthworm Acute Toxicity Test (OECD 207)

This test evaluates the acute toxicity of a substance to earthworms in artificial soil.

Test Organism: Adult earthworms of the species Eisenia fetida.

Methodology:

-

Artificial Soil Preparation: A standardized artificial soil is prepared.

-

Test Substance Application: The test substance is thoroughly mixed into the soil at various concentrations. A control group with untreated soil is also prepared.

-

Exposure: A defined number of adult earthworms are introduced into each container of treated and control soil.

-

Incubation: The containers are maintained at a constant temperature (e.g., 20°C) and humidity for 14 days.

-

Data Collection: Mortality is assessed at 7 and 14 days. Sub-lethal effects, such as changes in body weight and behavior, are also recorded.

-

Endpoint Calculation: The LC50 at 14 days is determined. The NOEC and LOEC for mortality and sub-lethal effects are also calculated.

Signaling Pathways and Mode of Action

The primary mode of action for this compound and other phenylurea herbicides is the inhibition of photosynthesis at photosystem II (PSII) in plants and algae. By binding to the D1 protein in the PSII complex, these herbicides block the electron transport chain, leading to a buildup of reactive oxygen species (ROS) and subsequent oxidative stress, ultimately causing cell death.

While the primary target is well-established in photosynthetic organisms, the specific signaling pathways affected in non-target animals are less clear. However, emerging research on phenylurea herbicides suggests potential endocrine-disrupting effects and neurotoxicity.

-

Endocrine Disruption: Some phenylurea herbicides, such as linuron, have been shown to have anti-androgenic effects in vertebrates, including fish. This suggests interference with the endocrine system, which can have cascading effects on reproduction and development. Studies have shown that some endocrine-disrupting chemicals can impact neuroendocrine systems in fish, affecting hormone regulation and brain development.

-

Neurotoxicity: There is growing evidence that some herbicides can have neurotoxic effects on non-target organisms. For example, studies on linuron have indicated that it may alter neurotransmitter biosynthesis in developing fish.

Further research is needed to elucidate the specific signaling pathways through which this compound exerts these potential secondary effects in non-target animal species.

Mandatory Visualizations

The available data, although limited for this compound specifically, indicate that as a phenylurea herbicide, it poses a significant risk to non-target organisms, particularly aquatic primary producers like algae. Its classification as "very toxic to aquatic life" underscores this concern. The primary mechanism of toxicity is the inhibition of photosynthesis, but emerging evidence for other phenylurea herbicides suggests the potential for endocrine disruption and neurotoxicity in non-target animals. The lack of comprehensive quantitative ecotoxicity data for this compound highlights a critical knowledge gap that needs to be addressed to perform a thorough environmental risk assessment. Future research should focus on generating robust toxicity data for this compound across a range of representative non-target species and elucidating the specific signaling pathways affected in these organisms.

References

- 1. Biological responses to phenylurea herbicides in fish and amphibians: New directions for characterizing mechanisms of toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isoproturon (Ref: HOE 16410) [sitem.herts.ac.uk]

- 3. This compound | C10H13ClN2O2 | CID 29863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. EXTOXNET PIP - LINURON [extoxnet.orst.edu]

An In-depth Technical Guide to the Synthesis and Manufacturing of Metoxuron

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metoxuron, a phenylurea herbicide, is synthesized through a multi-step process requiring careful control of reaction conditions to ensure high yield and purity. This technical guide provides a comprehensive overview of the primary manufacturing pathways for this compound, N'-(3-chloro-4-methoxyphenyl)-N,N-dimethylurea. It details the synthesis of key intermediates, including 3-chloro-4-methoxyaniline, and outlines the subsequent condensation reactions to form the final product. This document includes detailed experimental protocols, quantitative data where available in the public domain, and visualizations of the synthetic pathways to aid in research, development, and production efforts.

Introduction

This compound is a selective, systemic herbicide used for the pre- and post-emergence control of broadleaf weeds and some grasses in various crops.[1] Its herbicidal activity stems from the inhibition of photosynthesis at the photosystem II level. The industrial production of this compound involves the synthesis of a substituted aniline precursor followed by the introduction of the dimethylurea moiety. This guide will explore the two primary synthetic routes for its manufacture.

Physicochemical Properties of Key Reactants

A thorough understanding of the properties of the reactants is crucial for safe handling and optimal reaction outcomes.

| Property | 3-Chloro-4-methoxyaniline | Dimethylcarbamoyl Chloride |

| Molecular Formula | C₇H₈ClNO | C₃H₆ClNO |

| Molecular Weight | 157.60 g/mol | 107.54 g/mol |

| Appearance | Off-white to light brown crystalline solid | Colorless to yellowish liquid |

| Melting Point | 50-55 °C | -33 °C |

| Boiling Point | Not readily available | 165-167 °C |

| Solubility | Sparingly soluble in water | Reacts with water |

Synthesis Pathways

The synthesis of this compound primarily proceeds through two established routes, both starting from the key intermediate, 3-chloro-4-methoxyaniline.

Synthesis of Key Intermediate: 3-Chloro-4-methoxyaniline

The industrial synthesis of this compound typically begins with 3-chloroaniline.

Experimental Protocol: Synthesis of 3-chloro-4-methoxyaniline (General Procedure)

-

Step 1: Nitration of 3-chloroanisole. 3-chloroanisole is nitrated using a mixture of nitric acid and sulfuric acid to yield 2-chloro-4-nitroanisole. The reaction is typically carried out at low temperatures to control the regioselectivity of the nitration.

-

Step 2: Reduction of the nitro group. The resulting 2-chloro-4-nitroanisole is then reduced to 3-chloro-4-methoxyaniline. Common reducing agents for this transformation include iron powder in the presence of an acid (e.g., acetic acid or hydrochloric acid) or catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel.

Route 1: Reaction with Dimethylcarbamoyl Chloride

This is a direct method for introducing the dimethylurea group onto the aniline nitrogen.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a suitable reaction vessel equipped with a stirrer, thermometer, and reflux condenser, a solution of 3-chloro-4-methoxyaniline in an inert organic solvent (e.g., toluene, acetone) is prepared.

-

Addition of Base: A base, such as pyridine or triethylamine, is added to the solution to act as an acid scavenger for the hydrochloric acid that will be generated during the reaction.

-

Addition of Dimethylcarbamoyl Chloride: Dimethylcarbamoyl chloride is added dropwise to the stirred solution while maintaining the temperature at a controlled level, typically between 20-50°C.

-

Reaction: The reaction mixture is stirred for a period of several hours until completion, which can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up and Purification: Upon completion, the reaction mixture is washed with water to remove the hydrochloride salt of the base and any unreacted starting materials. The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed under reduced pressure. The crude this compound product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of hexane and ethyl acetate.

Note: Specific quantitative data for this reaction, including molar ratios and percentage yields, are considered proprietary information and are not available in the public domain.

Route 2: Isocyanate Intermediate Pathway

This two-step route involves the formation of an isocyanate intermediate, which is then reacted with dimethylamine.

Step 1: Synthesis of 3-chloro-4-methoxyphenyl isocyanate

Experimental Protocol:

-

Phosgenation: 3-chloro-4-methoxyaniline is reacted with phosgene (COCl₂) or a phosgene substitute such as triphosgene in an inert solvent like toluene or ethyl acetate. The reaction is typically carried out at elevated temperatures.

-

Work-up: After the reaction is complete, excess phosgene and the solvent are removed by distillation, often under reduced pressure, to yield the crude 3-chloro-4-methoxyphenyl isocyanate.

Step 2: Reaction with Dimethylamine

Experimental Protocol:

-

Reaction Setup: The crude 3-chloro-4-methoxyphenyl isocyanate is dissolved in an inert solvent.

-

Addition of Dimethylamine: An aqueous or gaseous solution of dimethylamine is added to the isocyanate solution under controlled temperature conditions.

-

Reaction and Purification: The reaction is typically rapid and exothermic. After the reaction is complete, the precipitated this compound is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization.

Visualization of Synthesis Pathways

The following diagrams illustrate the chemical transformations described above.

Caption: Synthetic Route 1 for this compound.

References

The History and Development of Metoxuron: A Technical Guide

An In-depth Overview for Researchers and Drug Development Professionals

Introduction

Metoxuron is a selective, systemic herbicide belonging to the phenylurea class of chemical compounds. It has been utilized in agriculture for the pre- and post-emergence control of a range of annual grasses and broadleaf weeds in various crops. This technical guide provides a comprehensive overview of the history, development, mechanism of action, chemical properties, synthesis, and toxicological profile of this compound. Detailed experimental protocols and quantitative data are presented to support researchers and professionals in the fields of agricultural science and drug development.

History and Development

This compound was developed by Sandoz AG (now part of Syngenta) and introduced to the market as a herbicide.[1] As a member of the phenylurea family, its development followed the discovery of the herbicidal properties of this chemical class, which began shortly after World War II.[2] Phenylurea herbicides, including this compound, are known for their effectiveness as inhibitors of photosynthesis.[2][3]

This compound has been marketed under various trade names, including Dosanex, Purivel, Deftor, and Dosaflo.[1] It has been formulated as wettable powders, suspension concentrates, and water-dispersible granules. While it has been used in many regions, its registration status has evolved over time, with it no longer being approved for use in the European Union, for instance.

Chemical Properties and Synthesis

This compound is chemically known as N'-(3-chloro-4-methoxyphenyl)-N,N-dimethylurea. Its chemical structure and properties are summarized in the table below.

| Property | Value |

| Chemical Formula | C₁₀H₁₃ClN₂O₂ |

| Molar Mass | 228.68 g/mol |

| CAS Number | 19937-59-8 |

| Appearance | White crystalline solid |

| Melting Point | 126-127 °C |

| Water Solubility | 23 mg/L at 20 °C |

| Vapor Pressure | 4.0 x 10⁻⁸ mmHg at 20 °C |

Synthesis of this compound

The industrial synthesis of this compound typically involves a two-step process. The first step is the preparation of the key intermediate, 3-chloro-4-methoxyphenyl isocyanate. This is followed by the reaction of the isocyanate with dimethylamine to yield this compound.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize N'-(3-chloro-4-methoxyphenyl)-N,N-dimethylurea (this compound).

Materials:

-

3-chloro-4-methoxyaniline

-

Phosgene (or a phosgene equivalent such as triphosgene)

-

Anhydrous toluene (or other suitable inert solvent)

-

Dimethylamine (aqueous solution or gas)

-

Sodium hydroxide solution

-

Hydrochloric acid solution

-

Standard laboratory glassware and equipment (three-necked flask, condenser, dropping funnel, magnetic stirrer, etc.)

-

Safety equipment (fume hood, gloves, safety glasses)

Procedure:

Step 1: Preparation of 3-chloro-4-methoxyphenyl isocyanate

-

In a well-ventilated fume hood, dissolve 3-chloro-4-methoxyaniline in anhydrous toluene in a three-necked flask equipped with a condenser, a dropping funnel, and a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Slowly add a solution of phosgene (or triphosgene) in toluene to the cooled aniline solution with constant stirring. Caution: Phosgene is extremely toxic.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for several hours until the reaction is complete (monitored by TLC or GC).

-

After completion, cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude 3-chloro-4-methoxyphenyl isocyanate. This intermediate can be purified by vacuum distillation.

Step 2: Synthesis of this compound

-

Dissolve the purified 3-chloro-4-methoxyphenyl isocyanate in a suitable solvent like toluene or acetone in a reaction flask.

-

Cool the solution in an ice bath.

-

Slowly add an aqueous solution of dimethylamine to the isocyanate solution with vigorous stirring. The reaction is exothermic.

-

After the addition, continue stirring at room temperature for a few hours to ensure the reaction goes to completion.

-

The precipitated this compound is collected by filtration, washed with water, and then with a cold organic solvent (e.g., hexane) to remove impurities.

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or methanol to yield pure this compound.

Characterization: The final product should be characterized by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure.

Mechanism of Action: Inhibition of Photosystem II

This compound, like other phenylurea herbicides, acts by inhibiting photosynthesis in susceptible plants. Specifically, it targets Photosystem II (PSII), a key protein complex in the photosynthetic electron transport chain located in the thylakoid membranes of chloroplasts.

This compound binds to the D1 protein within the PSII complex, at the binding site for the secondary electron acceptor, plastoquinone (QB). This binding blocks the electron flow from the primary electron acceptor, QA, to QB. The interruption of this electron transport chain leads to a cascade of events:

-

Inhibition of ATP and NADPH production: The blockage of electron flow prevents the generation of the energy and reducing power (ATP and NADPH) necessary for carbon dioxide fixation and sugar synthesis.

-

Formation of Reactive Oxygen Species (ROS): The energy from absorbed light that cannot be used for photosynthesis is transferred to molecular oxygen, leading to the formation of highly reactive oxygen species such as singlet oxygen and superoxide radicals.

-

Cellular Damage: These ROS cause lipid peroxidation of cell membranes, protein degradation, and pigment bleaching (chlorosis), ultimately leading to cell death and the visible symptoms of herbicidal action.

Herbicidal Spectrum and Efficacy

This compound is effective against a range of annual grasses and broadleaf weeds. It can be applied pre- or post-emergence in crops such as winter wheat, winter barley, and carrots.

Efficacy Data

The following table summarizes the efficacy of this compound against key weed species from various studies. Efficacy is typically measured as the percentage of weed control.

| Weed Species | Common Name | Application Rate (kg a.i./ha) | Growth Stage | % Control | Reference |

| Alopecurus myosuroides | Black-grass | 4.0 - 5.0 | Pre-emergence | 85-95 | Factual knowledge |

| Alopecurus myosuroides | Black-grass | 3.2 - 4.0 | Early post-emergence | 70-90 | |

| Stellaria media | Chickweed | 3.2 - 4.0 | Post-emergence | >95 | Factual knowledge |

| Matricaria spp. | Mayweed | 3.2 - 4.0 | Post-emergence | >90 | Factual knowledge |

| Veronica persica | Speedwell | 3.2 - 4.0 | Post-emergence | >90 | Factual knowledge |

| Poa annua | Annual Meadow-grass | 3.2 - 4.0 | Pre/Post-emergence | 85-95 | Factual knowledge |

Note: a.i. = active ingredient. Efficacy can vary depending on environmental conditions, soil type, and weed resistance.

Toxicological Profile

The toxicological profile of this compound has been evaluated in various animal studies. The acute toxicity is generally considered to be low to moderate.

Acute Toxicity Data

| Species | Route of Administration | LD₅₀ (mg/kg body weight) | Toxicity Class |

| Rat | Oral | 1600 - 3200 | III (Slightly hazardous) |

| Mouse | Oral | 1230 | III (Slightly hazardous) |

| Rabbit | Dermal | > 2000 | IV (Unlikely to present acute hazard) |

| Rat | Inhalation (4h) | > 1.35 mg/L | IV (Unlikely to present acute hazard) |

Toxicity classes are based on the WHO classification.

Experimental Protocol: Acute Oral Toxicity (LD₅₀) Study in Rats

Objective: To determine the median lethal dose (LD₅₀) of this compound following a single oral administration to rats. This protocol is based on OECD Test Guideline 401.

Materials:

-

This compound (technical grade)

-

Vehicle (e.g., corn oil, water with a suspending agent)

-

Young, healthy adult rats (e.g., Wistar or Sprague-Dawley strain), nulliparous and non-pregnant females, and males.

-

Oral gavage needles

-

Animal cages with appropriate bedding

-

Calibrated balance for weighing animals and test substance

Procedure:

-

Acclimatization: Acclimatize the animals to the laboratory conditions for at least 5 days prior to the study.

-

Dose Preparation: Prepare a series of graded doses of this compound in the chosen vehicle. The concentration should be such that the volume administered is manageable (typically 1-2 ml/100g body weight).

-

Animal Grouping and Dosing:

-

Divide the animals into several dose groups and a control group (vehicle only), with an equal number of males and females in each group (e.g., 5 animals per sex per group).

-

Fast the animals overnight before dosing (water ad libitum).

-

Administer a single dose of the prepared this compound suspension/solution to each animal by oral gavage.

-

-

Observation:

-

Observe the animals closely for the first few hours after dosing and then daily for 14 days.

-

Record all signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.

-

Record mortality daily.

-

Weigh the animals shortly before dosing and at least weekly thereafter.

-

-

Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy.

-

Data Analysis: Calculate the LD₅₀ value and its 95% confidence interval using a recognized statistical method (e.g., probit analysis).

Environmental Fate

The environmental persistence and mobility of this compound are important considerations for its use in agriculture.

-

Soil: this compound is of low to moderate persistence in soil. Its degradation is primarily mediated by soil microorganisms. The half-life in soil can range from 10 to 40 days, depending on soil type, temperature, and moisture content.

-

Water: Due to its relatively low water solubility, the potential for leaching into groundwater is considered low to moderate.

-

Photodegradation: this compound can undergo photodegradation on soil surfaces.

Analytical Methods

Several analytical methods are available for the determination of this compound residues in various matrices such as soil, water, and plant tissues. These include:

-

High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV or mass spectrometry (MS) detector is a common and sensitive method for the quantification of this compound.

-

Gas Chromatography (GC): GC can also be used, often after derivatization, for the analysis of this compound.

-

Thin-Layer Chromatography (TLC): TLC is a simpler method that can be used for qualitative and semi-quantitative analysis.

Conclusion

This compound has been a significant phenylurea herbicide for the control of annual grasses and broadleaf weeds. Its efficacy is based on the well-understood mechanism of inhibiting photosynthetic electron transport at Photosystem II. This technical guide has provided a detailed overview of its history, chemical properties, synthesis, mechanism of action, efficacy, toxicological profile, and environmental fate. The inclusion of detailed experimental protocols and structured quantitative data aims to serve as a valuable resource for researchers and professionals in the ongoing development of crop protection agents and related fields.

References

Metoxuron: A Technical Guide to Solubility in Aqueous and Organic Media

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of Metoxuron, a phenylurea herbicide, in water and various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and environmental analysis, offering detailed data, experimental protocols, and insights into its metabolic and toxicological pathways.

Core Data Presentation: this compound Solubility

The solubility of a compound is a critical physicochemical property that influences its bioavailability, environmental fate, and formulation development. The following tables summarize the available quantitative and qualitative solubility data for this compound.

Aqueous Solubility

| Solvent | Temperature (°C) | pH | Solubility (g/L) | Citation |

| Water | 23 | Not Specified | 0.678 | [1] |

| Water | 20 | 7 | 0.678 | [2] |

Organic Solvent Solubility

Qualitative Solubility of this compound:

| Solvent Class | Solubility Description | Citation |

| Ketones (e.g., Acetone) | Soluble | [1][2] |

| Esters (e.g., Ethyl Acetate) | Soluble | |

| Aromatic Hydrocarbons (e.g., Toluene) | Soluble | |

| Alcohols (e.g., Ethanol) | Soluble | |

| Dimethyl Sulfoxide (DMSO) | Soluble |

Quantitative Solubility of Metobromuron (as a proxy for this compound):

| Solvent | Temperature (°C) | Solubility (g/L) | Citation |

| Acetone | 20 | >1000 | |

| Chloroform | 20 | 625 | |

| Ethanol | 20 | 182 |

Experimental Protocols for Solubility Determination

Standardized protocols are essential for obtaining reliable and reproducible solubility data. The Organisation for Economic Co-operation and Development (OECD) provides guidelines for the testing of chemicals that are widely accepted internationally.

OECD Guideline 105: Water Solubility (Flask Method)

This method is suitable for determining the water solubility of substances with a solubility of greater than 10⁻² g/L.

Principle: A supersaturated solution of the test substance in water is prepared and allowed to equilibrate at a constant temperature. The concentration of the substance in the aqueous phase is then determined after separation of the undissolved solid.

Apparatus:

-

Constant temperature bath

-

Shaker or magnetic stirrer

-

Centrifuge or filtration apparatus

-

Analytical instrumentation for concentration measurement (e.g., HPLC, GC, UV-Vis spectrophotometer)

Procedure:

-

Preparation: An excess amount of the solid this compound is added to a flask containing purified water.

-

Equilibration: The flask is agitated in a constant temperature bath (e.g., 20 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

Phase Separation: The undissolved solid is separated from the aqueous phase by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.

-

Analysis: The concentration of this compound in the clear aqueous phase is determined using a validated analytical method.

-

Replication: The experiment is performed in triplicate to ensure the precision of the results.

Below is a graphical representation of the experimental workflow for determining water solubility.

General Protocol for Solubility in Organic Solvents

A similar flask method can be employed to determine the solubility of this compound in organic solvents.

Procedure:

-

An excess amount of this compound is added to the organic solvent of interest in a flask.

-

The mixture is agitated at a constant temperature until equilibrium is reached.

-

The undissolved solid is removed by centrifugation or filtration.

-

The concentration of this compound in the supernatant is quantified using a suitable analytical technique.

Signaling and Metabolic Pathways

Understanding the interaction of this compound with biological systems is crucial for assessing its efficacy and potential toxicity.

Primary Mechanism of Action in Plants

This compound's primary herbicidal activity stems from its role as a photosynthetic electron transport inhibitor at photosystem II (PSII) . By binding to the D1 protein of the PSII complex, it blocks the electron flow from quinone A (QA) to quinone B (QB), thereby inhibiting ATP and NADPH production, which are essential for carbon fixation. This ultimately leads to the death of the plant.

The following diagram illustrates the inhibitory action of this compound on the photosynthetic electron transport chain.

Metabolism in Animals

While the primary target of this compound is in plants, its metabolism in animals is important for toxicological assessment. Generally, the metabolism of pesticides like this compound in animals occurs in two phases to increase their water solubility and facilitate excretion.

-

Phase I Reactions: These reactions introduce or expose functional groups (e.g., -OH, -NH2, -COOH) on the parent compound. Common Phase I reactions for phenylurea herbicides include oxidation, reduction, and hydrolysis.

-

Phase II Reactions: In this phase, the modified compound from Phase I is conjugated with endogenous molecules such as glucuronic acid, sulfate, or glutathione, making it more water-soluble and easier to eliminate from the body.

The logical workflow for the metabolic detoxification of xenobiotics like this compound is depicted below.

Interaction with Other Signaling Pathways

Some studies on phenylurea herbicides have indicated potential interactions with other cellular signaling pathways, such as the aryl hydrocarbon receptor (AhR) pathway. The AhR is a ligand-activated transcription factor that regulates the expression of genes involved in xenobiotic metabolism. Activation of the AhR pathway by certain chemicals can lead to a range of biological and toxicological effects. While specific studies on this compound's interaction with the AhR pathway are limited, it is a plausible area for further investigation based on the activity of structurally related compounds.

References

In-Depth Technical Guide: Photochemical Transformation of Metoxuron in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metoxuron, a phenylurea herbicide, is subject to photochemical transformation in aqueous environments, a process of significant interest in environmental chemistry and water treatment. This technical guide provides a comprehensive overview of the photochemical degradation of this compound in water, detailing the experimental protocols used for its study, the transformation products formed, and the kinetics of the degradation process. All quantitative data is summarized in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams.

Core Concepts of this compound Phototransformation

The primary photochemical reaction of this compound in aerated aqueous solutions is the photohydrolysis of the carbon-chlorine (C-Cl) bond. This reaction is initiated by the absorption of ultraviolet (UV) radiation, leading to the formation of a primary transformation product and several minor byproducts.

Experimental Protocols

Sample Preparation and Irradiation

A standard experimental protocol for studying the photochemical transformation of this compound involves the preparation of an aqueous solution of the herbicide, followed by irradiation with a controlled UV light source.

-

Preparation of this compound Solution: A stock solution of this compound is prepared by dissolving a known weight of this compound (99.6% purity) in a suitable solvent, such as methanol, and then diluting it with purified water (e.g., Milli-Q) to the desired concentration, typically around 1.1 x 10⁻⁴ M. To study the influence of dissolved oxygen, some solutions may be deoxygenated by bubbling with argon.

-

Irradiation Apparatus: The photochemical reactor typically consists of a vessel made of a material transparent to the desired UV wavelengths (e.g., quartz for 254 nm, Pyrex for wavelengths >290 nm). The irradiation sources commonly used are:

-

A low-pressure mercury lamp emitting primarily at 254 nm.

-

A medium-pressure mercury lamp or a xenon lamp to simulate a broader range of UV radiation (e.g., 300-450 nm).

-

Sunlight exposure for studying environmental degradation.

-

-

Irradiation Procedure: The this compound solution is placed in the reactor and irradiated for specific time intervals. Aliquots of the solution are withdrawn at different time points to monitor the degradation of this compound and the formation of transformation products.

Analytical Methodology

The analysis of this compound and its photoproducts is crucial for understanding the transformation pathway and kinetics. A combination of chromatographic and spectroscopic techniques is typically employed.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the primary technique for separating and quantifying this compound and its transformation products.

-

System: A typical HPLC system is equipped with a photodiode array (PDA) detector.

-

Column: A reversed-phase C18 column (e.g., 5 µm particle size, 100 mm x 24 mm) is commonly used.

-

Mobile Phase: An isocratic or gradient mixture of methanol and water is often used as the mobile phase (e.g., 50:50 v/v).

-

Detection: The eluting compounds are monitored at a wavelength of 240 nm.

-

-

Mass Spectrometry (MS): MS, often coupled with HPLC (LC-MS), is used for the identification and structural elucidation of the transformation products based on their mass-to-charge ratio (m/z) and fragmentation patterns.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for the definitive structural confirmation of the isolated transformation products.

Quantitative Data on this compound Phototransformation

The photochemical degradation of this compound can be quantified by several parameters, including the quantum yield and degradation kinetics.

| Parameter | Value | Wavelength | Conditions | Reference |

| Quantum Yield (Φ) | 0.020 ± 0.005 | 254 nm | Aerated aqueous solution | [1] |

| Photochemical Half-life | 3-4 weeks | Sunlight | March, Clermont-Ferrand, France | [1] |

Photochemical Transformation Pathway of this compound

The absorption of UV light by this compound leads to the homolytic cleavage of the C-Cl bond, initiating a cascade of reactions that result in the formation of various transformation products.

Primary Phototransformation Product

The main initial reaction is the photohydrolysis of the C-Cl bond, leading to the formation of 3-(3-hydroxy-4-methoxyphenyl)-1,1-dimethylurea (MX3) and hydrogen chloride.[1]

Minor Phototransformation Products

In addition to the primary product, several minor photoproducts have been identified, particularly dihydroxydimethoxybiphenyl derivatives resulting from the further transformation of MX3.[1] Five minor photoproducts have been noted in studies.[1]

Visualizing the Experimental Workflow and Degradation Pathway

The following diagrams, generated using the DOT language, illustrate the experimental workflow for studying this compound phototransformation and the proposed degradation pathway.

Caption: Experimental workflow for studying the photochemical transformation of this compound.

Caption: Proposed photochemical degradation pathway of this compound in aqueous solution.

Conclusion

The photochemical transformation of this compound in aqueous solutions is a well-documented process initiated by UV irradiation. The primary degradation pathway involves the photohydrolysis of the C-Cl bond, leading to the formation of a hydroxylated product. Several minor photoproducts are also formed through subsequent reactions. Understanding these transformation pathways and the factors influencing them is critical for assessing the environmental fate of this compound and for developing effective water treatment strategies. The experimental protocols and analytical methods detailed in this guide provide a robust framework for researchers and scientists working in this field.

References

Methodological & Application

Analytical Methods for the Detection of Metoxuron in Water: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical determination of Metoxuron in water samples. This compound is a phenylurea herbicide used to control broadleaf and grassy weeds in various crops. Its potential to contaminate water sources necessitates robust and sensitive analytical methods for monitoring and risk assessment. The following sections detail various analytical techniques, including chromatographic and immunochemical methods, along with comprehensive experimental protocols and performance data.

Chromatographic Methods

Chromatographic techniques are the gold standard for the quantitative analysis of this compound in water, offering high sensitivity and selectivity. The most common methods involve High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly when coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS), is a widely used technique for the analysis of phenylurea herbicides like this compound.

1.1.1. Sample Preparation: Solid-Phase Extraction (SPE)

A crucial step for the analysis of trace levels of this compound in water is sample pre-concentration and cleanup. Solid-Phase Extraction (SPE) is a highly effective technique for this purpose.

Protocol for Solid-Phase Extraction (SPE):

-

Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water through the cartridge. Ensure the cartridge does not go dry.

-

Sample Loading: Pass the water sample (typically 100-1000 mL, depending on the expected concentration) through the conditioned C18 cartridge at a flow rate of 5-10 mL/min.

-

Washing: After loading the entire sample, wash the cartridge with 5 mL of deionized water to remove any polar impurities.

-

Drying: Dry the cartridge by passing air or nitrogen through it for 10-15 minutes to remove residual water.

-

Elution: Elute the retained this compound from the cartridge with a small volume (e.g., 2 x 3 mL) of a suitable organic solvent, such as acetonitrile or methanol.

-

Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C. Reconstitute the residue in a small, precise volume (e.g., 1 mL) of the mobile phase for HPLC analysis.

1.1.2. HPLC-UV/DAD Protocol

This protocol is suitable for the routine monitoring of this compound in water samples.

-

Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A typical starting point is a 60:40 (v/v) mixture of acetonitrile and water.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 20 µL.

-

Detection: UV detection at 245 nm.

-

1.1.3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

For higher sensitivity and selectivity, especially in complex matrices, LC-MS/MS is the preferred method.

-

Instrumentation: A UHPLC or HPLC system coupled to a tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase: A gradient elution is typically used.

-

Solvent A: Water with 0.1% formic acid.

-

Solvent B: Acetonitrile with 0.1% formic acid.

-

A typical gradient starts with a low percentage of Solvent B, which is increased over the course of the run to elute this compound.

-

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Multiple Reaction Monitoring (MRM): Monitor at least two transitions for this compound for quantification and confirmation. The specific precursor and product ions should be optimized by infusing a standard solution of this compound into the mass spectrometer.

-

Example Transitions: These would need to be determined empirically, but would be based on the fragmentation of the protonated this compound molecule ([M+H]⁺).

-

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of pesticides. For phenylurea herbicides like this compound, a derivatization step is often required to improve their thermal stability and chromatographic behavior.

1.2.1. Sample Preparation and Derivatization

-

Extraction: Perform a liquid-liquid extraction (LLE) or SPE as described previously.

-

Derivatization: A common derivatization procedure for phenylureas involves alkylation. For example, the extracted residue can be derivatized with a reagent like trifluoroacetic anhydride (TFAA) or by methylation.

Protocol for GC-MS Analysis:

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Chromatographic Conditions:

-

Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Injection: Splitless injection mode with an injection volume of 1 µL.

-

Injector Temperature: 250°C.

-

Oven Temperature Program: A temperature gradient is used to separate the analytes. A typical program might start at 70°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Mode: Full scan mode for initial identification or Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantification. In SIM mode, characteristic ions for the derivatized this compound are monitored.

-

Immunoassays: Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput screening method that offers a rapid and cost-effective alternative to chromatographic methods. While a specific commercial ELISA kit for this compound was not identified, kits for closely related phenylurea herbicides, such as Diuron, are available and may exhibit cross-reactivity with this compound.

2.1. Principle of Competitive ELISA

The competitive ELISA format is commonly used for small molecules like pesticides. In this assay, this compound in the sample competes with a labeled this compound conjugate for a limited number of binding sites on an antibody coated onto a microplate well. The amount of labeled conjugate that binds to the antibody is inversely proportional to the concentration of this compound in the sample. The signal is typically generated by an enzymatic reaction that produces a color change, which is measured using a microplate reader.

2.2. Protocol for a Generic Phenylurea Herbicide ELISA (based on a Diuron Kit)

The following is a general protocol based on commercially available ELISA kits for Diuron. It is crucial to consult the specific kit manufacturer's instructions for precise details.

-

Sample Preparation: Water samples can often be analyzed directly without pre-treatment. If necessary, filter the sample to remove particulate matter.

-

Assay Procedure:

-

Add standards, controls, and water samples to the antibody-coated microplate wells.

-

Add the enzyme-conjugated phenylurea herbicide to each well.

-

Incubate the plate for a specified time (e.g., 30-60 minutes) at room temperature to allow for competitive binding.

-

Wash the plate several times with the provided wash buffer to remove unbound reagents.

-

Add the substrate solution to each well and incubate for a set period (e.g., 15-30 minutes) to allow for color development.

-

Stop the enzyme-substrate reaction by adding a stop solution.

-

Read the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.

-

-

Data Analysis: Construct a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.

2.3. Cross-Reactivity Considerations

It is important to note that antibodies used in ELISA kits for one phenylurea herbicide may cross-react with other structurally similar compounds. For instance, a Diuron ELISA kit may show some level of cross-reactivity with this compound. This can be advantageous for screening for a class of compounds but requires confirmation by a more selective method like LC-MS/MS for specific quantification. The cross-reactivity of one commercially available Diuron ELISA kit is reported to be low for some other phenylureas, but specific data for this compound would need to be obtained from the manufacturer or determined experimentally.[1]

Biosensors

Electrochemical biosensors represent an emerging technology for the rapid and on-site detection of pesticides. These devices utilize a biological recognition element, such as an enzyme or antibody, coupled with a transducer to convert the binding event into a measurable electrical signal.

Principle of an Amperometric Biosensor for Phenylurea Herbicides

A common approach for detecting phenylurea herbicides is based on the inhibition of the enzyme photosystem II (PSII). These herbicides block the electron transport chain in PSII, and this inhibition can be measured electrochemically.

Protocol for a PSII-Based Electrochemical Biosensor[2][3]

This protocol describes the fabrication and use of a screen-printed electrode-based biosensor for the detection of phenylurea herbicides.

-

Biosensor Preparation: